1-(2,4-Xylyl)biguanide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Xylyl)biguanide can be synthesized through the condensation reaction of 2,4-dimethylaniline with dicyandiamide under acidic conditions. The reaction typically involves heating the reactants in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the formation of the biguanide structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Xylyl)biguanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted biguanides
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation Products: Corresponding oxidized derivatives.
Reduction Products: Reduced biguanide derivatives.
Substitution Products: Substituted biguanides with various functional groups
Scientific Research Applications
1-(2,4-Xylyl)biguanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential use in the development of new pharmaceuticals, particularly in the treatment of diabetes and cancer.
Industry: It is used in the formulation of various industrial products, including disinfectants and preservatives
Mechanism of Action
The mechanism of action of 1-(2,4-xylyl)biguanide involves its interaction with molecular targets and pathways within cells:
Molecular Targets: The compound targets mitochondrial respiratory complex I, leading to inhibition of mitochondrial respiration and ATP depletion.
Pathways Involved: The inhibition of complex I activates AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. .
Comparison with Similar Compounds
1-(2,4-Xylyl)biguanide can be compared with other biguanides, such as metformin, phenformin, and proguanil:
Metformin: Widely used as an anti-diabetic drug, metformin also inhibits mitochondrial complex I but has a different pharmacokinetic profile.
Phenformin: Similar to metformin, phenformin inhibits complex I but has been withdrawn from the market due to its association with lactic acidosis.
Proguanil: Used as an antimalarial drug, proguanil does not inhibit mitochondrial respiration in cells due to its inability to access complex I
Uniqueness: this compound is unique due to its specific structural features, which allow it to interact with molecular targets in a distinct manner compared to other biguanides.
Similar Compounds
- Metformin
- Phenformin
- Proguanil
- Buformin
- Chlorhexidine
Properties
CAS No. |
28510-45-4 |
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Molecular Formula |
C10H15N5 |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-(2,4-dimethylphenyl)guanidine |
InChI |
InChI=1S/C10H15N5/c1-6-3-4-8(7(2)5-6)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15) |
InChI Key |
NEOMBHNYODRTQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C(N)N=C(N)N)C |
solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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